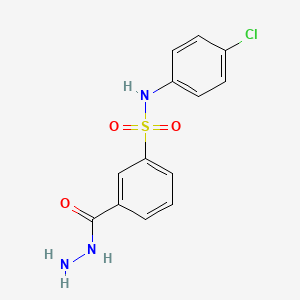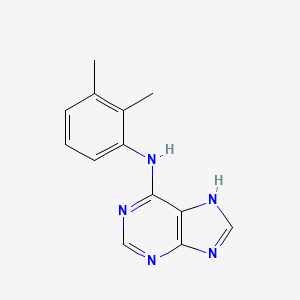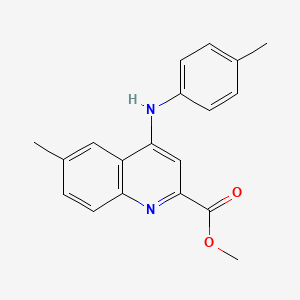![molecular formula C17H20BrN3O2 B2878640 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415516-76-4](/img/structure/B2878640.png)
5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an important topic of research in the scientific community.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine involves the inhibition of specific proteins or receptors in the body. This compound has been found to target various proteins, including cyclin-dependent kinase 4 (CDK4) and 5-hydroxytryptamine receptor 1A (5-HT1A), among others. By inhibiting these proteins, 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine can modulate various physiological processes in the body, including cell proliferation, neurotransmitter release, and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine depend on the specific proteins or receptors it targets. This compound has been found to have various effects in the body, including:
1. Inhibition of cell proliferation: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to inhibit the growth of cancer cells by targeting CDK4.
2. Modulation of neurotransmitter release: This compound has been found to modulate the release of neurotransmitters, such as serotonin, by targeting 5-HT1A receptors.
3. Vasodilation: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine in lab experiments is its specificity for certain proteins or receptors. This makes it a valuable tool for studying the physiological processes regulated by these proteins. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to avoid any adverse effects on cells or tissues.
Future Directions
There are several future directions for research on 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine. Some of these include:
1. Development of more potent analogs: Researchers can explore the structure-activity relationship of this compound to develop more potent analogs with improved efficacy and safety profiles.
2. Investigation of its potential in other diseases: Researchers can explore the potential of this compound in other diseases, such as diabetes and inflammatory disorders.
3. Development of new drug delivery systems: Researchers can explore the development of new drug delivery systems, such as nanoparticles, to improve the pharmacokinetic properties of this compound.
In conclusion, 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine is a promising compound with potential applications in scientific research. Its specificity for certain proteins or receptors makes it a valuable tool for studying various physiological processes. However, careful dose optimization is necessary to avoid any adverse effects on cells or tissues. Further research is needed to explore the full potential of this compound in various diseases and to develop more potent analogs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis method of 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine involves the reaction of 5-bromo-2-chloropyrimidine with 1-(2-phenoxyethyl)piperidin-4-amine in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide or tetrahydrofuran, at an elevated temperature. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including:
1. Cancer Research: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
2. Neurological Research: This compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by targeting specific receptors in the brain.
3. Cardiovascular Research: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
properties
IUPAC Name |
5-bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-12-19-17(20-13-14)23-16-6-8-21(9-7-16)10-11-22-15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUYABQXVYDDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2878562.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)



![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)



![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)